N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide
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Overview
Description
“N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide” is a chemical compound with the molecular formula C12H13N3O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide” can be represented by the InChI code: 1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,9H,6,10H2,1H3 .Physical and Chemical Properties Analysis
“N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide” has a molecular weight of 247.25 g/mol . The predicted boiling point is approximately 492.8° C at 760 mmHg .Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, oxazines and benzoxazines, compounds related to the mentioned chemical structure, are synthesized through the dehydration of dihydro-oxazines obtained from cyclization reactions. These compounds serve as electrophiles in various chemical reactions and are used as chiral synthons, highlighting their significance in constructing complex molecular architectures. The reduction and general reactions of these derivatives provide a pathway for creating a variety of functional materials and bioactive molecules (Sainsbury, 1991).
Biochemical Research
In the field of biochemistry, compounds like Hoechst 33258, which contains methoxy and hydroxyphenyl groups similar to the compound , are utilized for their strong binding affinity to the minor groove of double-stranded DNA. This property makes them valuable tools in biological research for DNA staining, enabling the visualization of chromosomal structures and the analysis of cellular DNA content. Additionally, their derivatives are explored for potential applications as radioprotectors and topoisomerase inhibitors, contributing to the development of new therapeutic agents (Issar & Kakkar, 2013).
Materials Science
In materials science, the incorporation of methoxyphenyl and oxazole units into polymers has been investigated to enhance the properties of plastic scintillators. These modifications aim to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage, demonstrating the versatility of such compounds in high-performance material applications (Salimgareeva & Kolesov, 2005).
Properties
IUPAC Name |
N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-4-2-8(3-5-10)12-14-9(7-18-12)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAPHUCFFSDVRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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